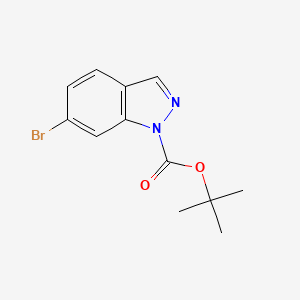
Ethyl-d5 2-Methylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-d5 2-Methylbutyrate is a deuterium-labeled analogue of Ethyl 2-Methylbutyrate. It is an ester with the molecular formula C7H9D5O2 and a molecular weight of 135.22. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking in various chemical and biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl-d5 2-Methylbutyrate can be synthesized through the esterification of 2-methylbutyric acid with ethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the continuous production method involves adding 2-methylbutyric acid, ethanol, and p-toluenesulfonic acid into an esterification kettle. The mixture is refluxed, and the crude ester is distilled and purified through a series of distillation steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-d5 2-Methylbutyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can be hydrolyzed to produce 2-methylbutyric acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: 2-Methylbutyric acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl-d5 2-Methylbutyrate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the flavor and fragrance industry due to its sweet, apple-like aroma
Mecanismo De Acción
The mechanism of action of Ethyl-d5 2-Methylbutyrate involves its participation in various chemical reactions due to its ester functional group. In biological systems, it can be hydrolyzed by esterases to produce 2-methylbutyric acid and ethanol, which can then enter various metabolic pathways .
Comparación Con Compuestos Similares
Ethyl-d5 2-Methylbutyrate is similar to other esters like Ethyl 2-Methylbutyrate, Ethyl butyrate, and Methyl butyrate. its uniqueness lies in the deuterium labeling, which allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where isotopic labeling is required .
List of Similar Compounds
- Ethyl 2-Methylbutyrate
- Ethyl butyrate
- Methyl butyrate
Propiedades
Número CAS |
1082581-95-0 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
135.218 |
Nombre IUPAC |
1,1,2,2,2-pentadeuterioethyl 2-methylbutanoate |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i2D3,5D2 |
Clave InChI |
HCRBXQFHJMCTLF-ZTIZGVCASA-N |
SMILES |
CCC(C)C(=O)OCC |
Sinónimos |
2-Methylbutanoic Acid Ethyl-1,1,2,2,2-d5 Ester; 2-Methylbutyric Acid Ethyl-d5 Ester; (±)-Ethyl-d5 2-Methylbutanoate; Ethyl-d5 2-Methylbutanoate; Ethyl-d5 α-methylbutyrate; NSC 1103 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)




![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)
![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)
![Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B592347.png)



